N,N-dimethyl-2-sulfamoylbenzamide
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Overview
Description
N,N-dimethyl-2-sulfamoylbenzamide is an organic compound with the molecular formula C9H12N2O3S It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups and a sulfamoyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-sulfamoylbenzamide typically involves the reaction of 2-aminobenzamide with dimethyl sulfate and sulfamoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps are as follows:
N-methylation: 2-aminobenzamide is reacted with dimethyl sulfate in the presence of a base such as sodium hydroxide to form N,N-dimethyl-2-aminobenzamide.
Sulfamoylation: The resulting N,N-dimethyl-2-aminobenzamide is then treated with sulfamoyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N,N-dimethyl-2-sulfamoylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-sulfamoylbenzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-sulfamoylbenzamide
- N,N-dimethyl-3-sulfamoylbenzamide
- 2-methyl-5-sulfamoylbenzamide
Uniqueness
N,N-dimethyl-2-sulfamoylbenzamide is unique due to the position of the sulfamoyl group on the benzene ring, which can influence its reactivity and interactions with biological targets. This positional difference can result in distinct chemical and biological properties compared to its isomers.
Biological Activity
N,N-Dimethyl-2-sulfamoylbenzamide is a sulfonamide derivative that has garnered interest for its potential biological activities, particularly in the pharmaceutical field. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound possesses the chemical formula C₉H₁₃N₃O₃S and a molecular weight of approximately 227.27 g/mol. The compound features a benzamide structure with a sulfamoyl group attached at the para position, which is crucial for its biological activity. The presence of both amide and sulfonamide functional groups enhances its pharmacological significance.
The primary mechanism of action for this compound involves its interaction with viral proteins, particularly in the context of hepatitis B virus (HBV) replication. Research indicates that this compound acts as an inhibitor of HBV capsid assembly, disrupting viral replication processes. The interference occurs through binding to specific viral proteins, affecting their structural integrity and functionality .
Biological Activities
Antiviral Activity
this compound has demonstrated significant antiviral properties, particularly against HBV. In vitro studies have shown that it inhibits HBV capsid assembly by disrupting the formation of viral nucleocapsids. The effectiveness of this compound was assessed using HepDES19 cells, where it exhibited a dose-dependent reduction in HBV replication .
Anti-inflammatory and Antibacterial Properties
Beyond its antiviral capabilities, compounds within the sulfamoylbenzamide class have shown potential anti-inflammatory and antibacterial activities. These properties may broaden their applicability in treating various infectious diseases.
Comparative Analysis with Related Compounds
To illustrate the unique features of this compound, a comparison with similar compounds is provided below:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide | Sulfamoyl Benzamide | Antiviral | Nitro group enhances reactivity |
Sulfamethoxazole | Sulfonamide | Antibacterial | Broad-spectrum antibiotic |
Nitisinone | Sulfamoyl Benzamide | Treatment for tyrosinemia | Inhibits 4-hydroxyphenylpyruvate dioxygenase |
Benzamide derivatives | General Class | Varies | Diverse applications in medicinal chemistry |
This table highlights that while this compound is primarily recognized for its antiviral activity against HBV, other compounds may focus on antibacterial or different antiviral properties.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of sulfamoylbenzamide derivatives. For instance, a study published in Journal of Virology reported that specific sulfamoylbenzamide compounds significantly inhibited HBV replication in human hepatoma cells. The results indicated that these compounds could reduce HBeAg secretion by up to 90% at concentrations ranging from 2 to 4 µM .
In another study examining structure-based modifications, researchers synthesized novel sulfamoylbenzamides and assessed their efficacy as HBV capsid assembly effectors. The findings underscored the importance of structural modifications in enhancing biological activity against viral targets .
Properties
Molecular Formula |
C9H12N2O3S |
---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
N,N-dimethyl-2-sulfamoylbenzamide |
InChI |
InChI=1S/C9H12N2O3S/c1-11(2)9(12)7-5-3-4-6-8(7)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14) |
InChI Key |
WVYHLTPSPMSWBE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
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